N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}hexanamide
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Overview
Description
1-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-3-hexanoylthiourea is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a benzoxazole ring, and a hexanoylthiourea moiety
Preparation Methods
The synthesis of 1-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3-hexanoylthiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative, such as 4-chlorobenzoic acid, under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the benzoxazole intermediate.
Attachment of Hexanoylthiourea Moiety: The final step involves the reaction of the benzoxazole intermediate with hexanoyl isothiocyanate to form the desired hexanoylthiourea derivative.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-3-hexanoylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3-hexanoylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in cell division, thereby preventing the proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi.
Comparison with Similar Compounds
1-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-3-hexanoylthiourea can be compared with other benzoxazole derivatives, such as:
2-(4-Chlorophenyl)-1,3-benzoxazole: Similar in structure but lacks the hexanoylthiourea moiety, resulting in different biological activities.
5-(4-Chlorophenyl)-1,3-benzoxazole-2-thiol: Contains a thiol group instead of the hexanoylthiourea moiety, leading to variations in its chemical reactivity and applications.
4-(4-Chlorophenyl)-1,3-benzoxazole-2-amine: Features an amine group, which imparts different pharmacological properties compared to the hexanoylthiourea derivative.
The uniqueness of 1-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3-hexanoylthiourea lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C20H20ClN3O2S |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]hexanamide |
InChI |
InChI=1S/C20H20ClN3O2S/c1-2-3-4-5-18(25)24-20(27)22-15-10-11-17-16(12-15)23-19(26-17)13-6-8-14(21)9-7-13/h6-12H,2-5H2,1H3,(H2,22,24,25,27) |
InChI Key |
ZZDOLTVKUYFBLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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